REACTION_SMILES
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[N:12](=[C:13]=[O:14])[c:15]1[cH:16][c:17]([S:18]([NH2:19])(=[O:20])=[O:21])[cH:22][cH:23][cH:24]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([S:8]([NH2:9])(=[O:10])=[O:11])[cH:6][cH:7]1>>[N:1]([c:2]1[cH:3][cH:4][c:5]([S:8]([NH2:9])(=[O:10])=[O:11])[cH:6][cH:7]1)=[C:13]=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1cccc(N=C=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(S(N)(=O)=O)cc1
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1ccc(N=C=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |